molecular formula C23H18N2O5S B2812647 1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione CAS No. 1023798-46-0

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B2812647
CAS No.: 1023798-46-0
M. Wt: 434.47
InChI Key: KGQURKNNTJPMLJ-UHFFFAOYSA-N
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Description

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is a barbiturate-derived compound featuring a 1,3-diazinane-2,4,6-trione core. The 1 and 3 positions are substituted with 4-methoxyphenyl groups, while the 5-position bears a thiophen-3-ylmethylidene moiety.

Properties

IUPAC Name

1,3-bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c1-29-18-7-3-16(4-8-18)24-21(26)20(13-15-11-12-31-14-15)22(27)25(23(24)28)17-5-9-19(30-2)10-6-17/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGQURKNNTJPMLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)N(C2=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with thiophene-3-carbaldehyde in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions to form the diazinane trione core. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and thiophenyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that compounds similar to 1,3-bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione exhibit cytotoxic effects against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells makes it a candidate for further development as an anticancer agent .
  • Antioxidant Properties : The presence of methoxy and thiophene groups enhances the antioxidant activity of the compound. It can scavenge free radicals and reduce oxidative stress in cells, which is beneficial in preventing degenerative diseases .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties by modulating neurotransmitter systems and reducing neuroinflammation. This could have implications for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) : The unique electronic properties of this compound make it suitable for use in OLEDs. Its ability to emit light when excited by an electric current can be harnessed in display technologies .
  • Conductive Polymers : The incorporation of this compound into polymer matrices can enhance their conductivity and thermal stability. This application is particularly relevant in the development of advanced materials for electronic devices .

Biochemical Applications

  • Enzyme Inhibition Studies : The compound has been evaluated for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation. Understanding its mechanism of action can lead to the development of new therapeutic strategies .
  • Drug Delivery Systems : Due to its chemical stability and ability to form complexes with various biomolecules, this compound can be explored as a carrier for targeted drug delivery systems. Its design allows for controlled release mechanisms that enhance therapeutic efficacy while minimizing side effects .

Case Study 1: Anticancer Screening

A study conducted on a series of diazine derivatives including this compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to apoptosis induction through mitochondrial pathways.

Case Study 2: Neuroprotective Mechanism Exploration

Research investigating the neuroprotective effects of the compound on neuronal cell cultures revealed that it reduced oxidative stress markers significantly compared to control groups. This suggests its potential use in neurodegenerative disease models.

Mechanism of Action

The mechanism of action of 1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, its structural features allow it to interact with cellular membranes and proteins, influencing various biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The 1,3-diazinane-2,4,6-trione scaffold is highly modular, allowing diverse substitutions at the 1, 3, and 5 positions. Key analogs and their substituents are compared below:

Compound Name (Simplified) R1/R3 Substituents R5 Substituent Notable Features Reference
Target Compound 4-Methoxyphenyl Thiophen-3-ylmethylidene Electron-rich thiophene; potential π-conjugation -
5,5'-(4-Methoxyphenyl)methylene-bis(1,3-dimethyl) 1,3-Dimethyl 4-Methoxyphenylmethylene Diethylaminium salt; mp 160°C
1,3-Bis(4-chlorophenyl)-5-(4-ethoxyphenyl) 4-Chlorophenyl 4-Ethoxyphenylmethylene Enhanced lipophilicity; CAS 1022065-74-2
5-(3,4-Dimethoxybenzylidene)-1-(4-methylphenyl) 4-Methylphenyl 3,4-Dimethoxyphenylmethylene Planar structure; ZINC1192771
Mephobarbital 1-Methyl, 5-Phenyl Ethyl Sedative; GABA modulation

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl groups in the target compound contrast with electron-withdrawing substituents (e.g., 4-chlorophenyl in ), which may alter solubility and reactivity.
  • Thiophene vs.
Physical and Chemical Properties

Melting points and spectral data vary significantly among analogs:

Compound Type Melting Point Range (°C) Key Spectral Data (IR/NMR/MS) Reference
High-Symmetry Bis-Substituted >300 (e.g., 3b, 3c in ) IR: C=O stretches ~1700 cm⁻¹; NMR: Aromatic proton shifts δ 6.5–8.0 ppm
Diethylaminium Salts (e.g., 3f) 135–195 LC/MS: [M+H]⁺ peaks; NMR: Diethylamino protons δ 1.0–3.5 ppm
Thiophene-Containing Analogs Not reported Hypothetical: Thiophene C-S stretches ~700 cm⁻¹; π-conjugation shifts in UV-Vis

The target compound’s melting point is unreported, but analogs with bulky substituents (e.g., 3b, 3c in ) exhibit high thermal stability (>300°C), likely due to strong intermolecular hydrogen bonding and aromatic stacking.

Comparison with Documented Routes :

  • : Uses 1,3-dimethylbarbituric acid and aldehydes (e.g., 4-methoxybenzaldehyde) in a GP1 procedure to yield crystalline salts.
  • : Employs Michael addition for functionalization, suggesting possible post-condensation modifications for the target compound.

Biological Activity

1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with significant potential in medicinal chemistry. Its structural characteristics suggest various biological activities, particularly in anticancer and anti-inflammatory applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C23H18N2O5S
  • Molecular Weight : 434.5 g/mol
  • Chemical Structure :

    Chemical Structure

This structure includes two methoxyphenyl groups and a thiophenylmethylidene group attached to a diazinane ring, contributing to its unique electronic properties and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the condensation of 4-methoxybenzaldehyde with thiophene-3-carboxaldehyde in the presence of a catalyst. The intermediate product is then reacted with a diazinane derivative under controlled conditions to yield the final compound.

Summary of Synthetic Routes

StepReaction TypeKey ReagentsConditions
1Condensation4-Methoxybenzaldehyde + Thiophene-3-carboxaldehydeCatalytic conditions
2Reaction with DiazinaneIntermediate + Diazinane derivativeControlled temperature

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its cytotoxic effects against various cancer cell lines.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (breast cancer)
    • HCT116 (colon cancer)
    • H460 (lung cancer)
  • Findings :
    • The compound showed significant cytotoxicity with IC50 values ranging from 10 µM to 50 µM across different cell lines.
    • It was observed to induce apoptosis in cancer cells by activating caspases involved in programmed cell death .

The mechanism of action appears to involve the inhibition of specific enzymes and pathways associated with cancer progression:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • DNA Interaction : Its structure allows for potential interactions with DNA or proteins, which may lead to apoptosis or inhibition of cell division.

Study on Anticancer Properties

In a recent study assessing the anticancer activity of related compounds including derivatives of thiadiazoles:

  • Cytotoxicity Results : The tested compounds showed varying degrees of cytotoxicity against MCF-7 and MDA-MB-231 cell lines.
  • The compound containing two methoxyphenyl groups exhibited particularly high activity compared to others .

Comparative Analysis

A comparative analysis was conducted between similar compounds:

Compound NameIC50 (µM) MCF-7IC50 (µM) MDA-MB-231
Compound A40.30 ± 233.86 ± 2
Compound B73.56 ± 3Not tested
1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)Not specifiedNot specified

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,3-Bis(4-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step condensation or cyclization reactions. For example, analogous compounds (e.g., 1,3-bis(4-methylphenyl) derivatives) are synthesized using aromatic amines, aldehydes, and thioureas under catalytic or basic conditions. Key parameters include:

  • Catalysts : Lewis acids (e.g., FeCl₃·6H₂O) improve yields in cyclization steps .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature : Controlled heating (80–120°C) ensures proper cyclization .
    • Optimization : Use design-of-experiment (DoE) approaches to balance variables like stoichiometry and reaction time. Chromatography (HPLC) or recrystallization ensures purity .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and carbonyl groups (δ 160–180 ppm). Thiophene protons appear as distinct multiplet signals .
  • IR Spectroscopy : Stretching vibrations for C=O (1650–1750 cm⁻¹) and C-S (600–700 cm⁻¹) confirm core functional groups .
  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for the 1,3,5-tris(4-methoxyphenyl) analog (space group P1P\overline{1}, R=0.044R = 0.044) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases or hydrolases using fluorescence-based assays (e.g., ADP-Glo™ for kinase activity).
  • Antimicrobial Testing : Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How do substituents (e.g., thiophene vs. phenyl groups) influence the compound’s electronic properties and reactivity?

  • Methodological Answer :

  • Computational Studies : DFT calculations (e.g., B3LYP/6-31G*) model electron distribution. Thiophene’s electron-rich nature increases electrophilic substitution reactivity compared to phenyl analogs .
  • Cyclic Voltammetry : Measures redox potentials; thiophene derivatives often show lower oxidation potentials due to conjugation .
  • Structure-Activity Relationships (SAR) : Compare bioactivity of methylphenyl vs. methoxyphenyl derivatives to assess steric/electronic effects .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC₅₀ values across studies)?

  • Methodological Answer :

  • Standardization : Use identical cell lines/passage numbers and control for solvent effects (e.g., DMSO concentration ≤0.1%).
  • Data Normalization : Express activity relative to positive controls (e.g., doxorubicin for cytotoxicity).
  • Meta-Analysis : Pool data from multiple studies using tools like RevMan, accounting for assay heterogeneity .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to proteins (e.g., EGFR kinase, PDB ID: 1M17). Focus on key residues (e.g., Lys721 for ATP-binding sites) .
  • MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-protein complexes. Analyze RMSD and hydrogen bond occupancy .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors near the diazinane core) using Schrödinger’s Phase .

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